molecular formula C25H24F2N2O4 B303904 N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303904
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: SEADWJCSANFQNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DF-MQ belongs to the class of quinolinecarboxamide derivatives and has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes.

Wirkmechanismus

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of several enzymes and proteins. The inhibition of CDK4 by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells. The inhibition of the proteasome by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. The inhibition of HDACs by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the anti-tumor activity of several chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also a potent inhibitor of several enzymes and proteins, which makes it a valuable tool for studying the biological processes that these enzymes and proteins are involved in. However, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, which makes it difficult to fully understand its pharmacological effects. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and analyze.

Zukünftige Richtungen

There are several future directions for research on N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to further investigate its pharmacological effects and potential therapeutic applications. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its analogs. By understanding the structure-activity relationship, it may be possible to design more potent and selective inhibitors of the enzymes and proteins that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide targets. Finally, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool compound to study the biological processes that its target enzymes and proteins are involved in.

Synthesemethoden

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 2,6-difluoroaniline and 2,5-dimethoxybenzaldehyde to form 2,6-difluoro-4-(2,5-dimethoxyphenyl)aniline. This intermediate product is then reacted with methyl acrylate and sodium hydride to obtain the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is subsequently condensed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of the proteasome, which is a large protein complex that plays a critical role in protein degradation. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

Eigenschaften

Produktname

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C25H24F2N2O4

Molekulargewicht

454.5 g/mol

IUPAC-Name

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H24F2N2O4/c1-13-21(25(31)29-24-16(26)6-4-7-17(24)27)22(23-18(28-13)8-5-9-19(23)30)15-12-14(32-2)10-11-20(15)33-3/h4,6-7,10-12,22,28H,5,8-9H2,1-3H3,(H,29,31)

InChI-Schlüssel

SEADWJCSANFQNW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.